Epigenetic Profiling: PCAF Bromodomain Binding Affinity of 2-Bromo-N-(2,5-dimethylphenyl)acetamide vs. Structural Analogs
In the BROMOscan assay platform, 2-bromo-N-(2,5-dimethylphenyl)acetamide demonstrates measurable but weak binding to the PCAF (KAT2B) bromodomain with an IC₅₀ of 70,000 nM (70 µM) [1]. This weak affinity is not a limitation but a defined baseline property that enables its use as a negative control compound or starting scaffold for fragment-based lead discovery. The 2,5-dimethyl substitution pattern provides a well-characterized SAR starting point; alternative substitution patterns (e.g., 3,4-dimethyl, 2,6-dimethyl, or unsubstituted phenyl) exhibit distinct binding profiles in the same assay platform that are not interchangeable [2].
| Evidence Dimension | PCAF bromodomain binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | 70,000 nM (70 µM) |
| Comparator Or Baseline | Other phenylacetamide analogs in BROMOscan panel (specific analog IC₅₀ values not publicly disclosed for this target) |
| Quantified Difference | Weak binder; defined baseline affinity establishes utility as negative control or fragment starting point |
| Conditions | BROMOscan assay; human PCAF expressed in E. coli BL21; 1 hr incubation |
Why This Matters
Researchers procuring this compound for bromodomain screening require a defined, weak-binding scaffold rather than a potent inhibitor; this compound's affinity is quantitatively established, unlike many other haloacetamide building blocks with no reported binding data.
- [1] BindingDB. BDBM50157646 (CHEMBL216146): 2-Bromo-N-(2,5-dimethylphenyl)acetamide. IC₅₀ = 7.00E+4 nM vs. human PCAF. BROMOscan assay. 2021. View Source
- [2] ChEMBL. CHEMBL216146: 2-Bromo-N-(2,5-dimethylphenyl)acetamide. PCAF bromodomain binding data curated from BindingDB. 2021. View Source
